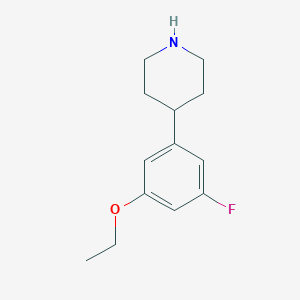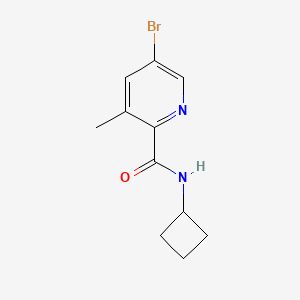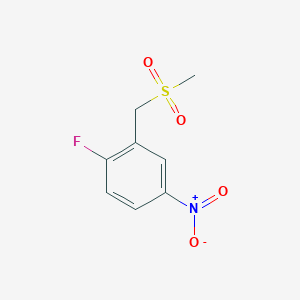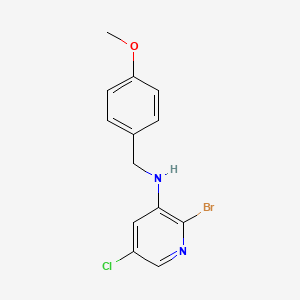
(S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound that belongs to the class of indole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
The synthesis of (S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromoindole and (S)-methyl 2-aminopropanoate.
Protection of Amino Group: The amino group of (S)-methyl 2-aminopropanoate is protected using tert-butoxycarbonyl chloride to form (S)-methyl 2-((tert-butoxycarbonyl)amino)propanoate.
Coupling Reaction: The protected amino ester is then coupled with 6-bromoindole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, including the use of automated synthesis equipment and large-scale purification techniques.
Análisis De Reacciones Químicas
(S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the indole ring or the ester group.
Substitution: The bromine atom on the indole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or organolithium compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified indole rings or altered side chains.
Aplicaciones Científicas De Investigación
(S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies investigating the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Chemical Biology: Researchers use this compound to probe the mechanisms of action of indole-based molecules in biological systems.
Industrial Applications: It is employed in the development of new materials and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
(S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate can be compared with other indole derivatives, such as:
(S)-methyl 3-(1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate: Lacks the bromine atom, resulting in different reactivity and biological activity.
(S)-methyl 3-(6-chloro-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate:
(S)-methyl 3-(6-fluoro-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate: The presence of a fluorine atom alters the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
methyl (2S)-3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O4/c1-17(2,3)24-16(22)20-14(15(21)23-4)7-10-9-19-13-8-11(18)5-6-12(10)13/h5-6,8-9,14,19H,7H2,1-4H3,(H,20,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKQUUZLGITGNQ-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














